2-(4-acetylphenoxy)-N-methylacetamide
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Overview
Description
2-(4-acetylphenoxy)-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group attached to a phenoxy ring, which is further connected to an N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-methylacetamide typically involves the alkylation of 4-hydroxyacetophenone with 2-chloro-N-methylacetamide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-carboxyphenoxy)-N-methylacetamide.
Reduction: Formation of 2-(4-hydroxyphenoxy)-N-methylacetamide.
Substitution: Formation of 2-(4-nitrophenoxy)-N-methylacetamide or 2-(4-bromophenoxy)-N-methylacetamide.
Scientific Research Applications
2-(4-acetylphenoxy)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the phenoxy ring can engage in π-π interactions with aromatic residues in the target proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-acetylphenoxy)propanoic acid
- 2-(4-acetylphenoxy)butanoic acid
- 2-(4-acetylphenoxy)-N-phenylacetamide
Uniqueness
2-(4-acetylphenoxy)-N-methylacetamide is unique due to the presence of the N-methylacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-3-5-10(6-4-9)15-7-11(14)12-2/h3-6H,7H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTVRFYWPUUMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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